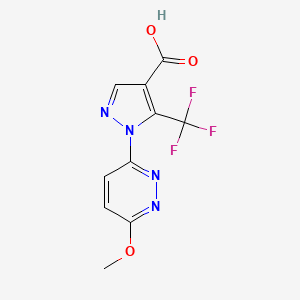

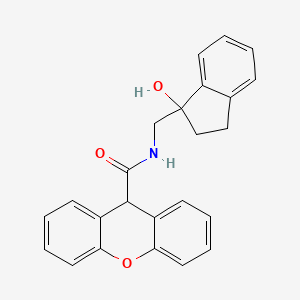

N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

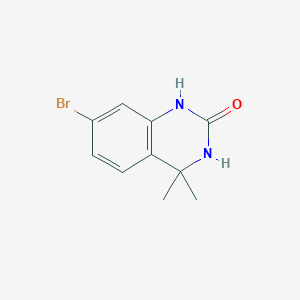

The compound “N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride” is a complex organic molecule. It contains functional groups such as amine, carboxamide, and thiophene, which could influence its chemical behavior .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, and the carboxamide could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability are typically determined experimentally. These properties can be influenced by factors like molecular structure and intermolecular forces .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticonvulsant Activity

- Schiff bases of 2-aminothiophenes, which are structurally related to N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in controlling seizures induced by maximum electroshock and pentylenetetrazole, indicating potential in the treatment of epilepsy (Pk Kunda et al., 2013).

Radiosensitizers and Cytotoxins

- Nitrothiophene derivatives, similar in structure to the compound , have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in enhancing the effectiveness of radiotherapy and chemotherapy in cancer treatment (M. Threadgill et al., 1991).

Chemical Characterization and Crystal Structure

- Studies on thiourea derivatives of α-amino acids, which are structurally related to the compound, have contributed to understanding the chemical properties and crystal structures of such compounds. This research is crucial for developing new pharmaceuticals and understanding their interactions at the molecular level (L. Beyer et al., 1996).

Inhibitors of Poly(ADP-ribose)polymerase (PARP)

- Thiophenecarboxamides have been investigated as inhibitors of PARP, an enzyme involved in DNA repair. These compounds could potentially be used to treat cancer by inhibiting the repair of damaged DNA in cancer cells (A. Shinkwin et al., 1999).

Antipathogenic Activity

- New thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).

Synthesis of Chiral Derivatives

- The synthesis of chiral derivatives of poly(3,4-ethylenedioxythiophene) incorporating amino acids like L-leucine demonstrates the potential of such compounds in various applications, including electrochromic devices and optical displays (D. Hu et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2OS.ClH/c1-7(2)9(15)4-5-16(3)12(17)10-6-8(13)11(14)18-10;/h6-7,9H,4-5,15H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRCSPHRWCMDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN(C)C(=O)C1=CC(=C(S1)Cl)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine](/img/structure/B2683085.png)

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683088.png)

![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)

![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)

![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)